molecular formula C11H16N2O2S B2384499 N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide CAS No. 304508-62-1

N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2384499
CAS No.: 304508-62-1
M. Wt: 240.32
InChI Key: LGBGZNHEADAJIV-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C11H16N2O2S. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom.

Future Directions

The future directions for research on MET and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of activities associated with morpholine and thiophene derivatives, MET could be a candidate for further pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves optimizing these synthetic routes to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency of the process. For example, using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base such as triethylamine (TEA) can facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Common Reagents and Conditions

The choice of reagents and conditions depends on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c14-11(10-2-1-9-16-10)12-3-4-13-5-7-15-8-6-13/h1-2,9H,3-8H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBGZNHEADAJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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